REACTION_SMILES
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[CH3:1][O:2][C:3](=[O:4])[C:5]1([c:8]2[cH:9][c:10]3[cH:11][cH:12][cH:13][n:14][c:15]3[cH:16][cH:17]2)[CH2:6][CH2:7]1.[CH3:21][OH:22].[NH2:19][NH2:20].[OH2:18]>>[O:2]=[C:3]([C:5]1([c:8]2[cH:9][c:10]3[cH:11][cH:12][cH:13][n:14][c:15]3[cH:16][cH:17]2)[CH2:6][CH2:7]1)[NH:19][NH2:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1(c2ccc3ncccc3c2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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NNC(=O)C1(c2ccc3ncccc3c2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |